molecular formula C16H23NO2S B14039118 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-

4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-

Cat. No.: B14039118
M. Wt: 293.4 g/mol
InChI Key: DCAZZGIMGXRAFE-UHFFFAOYSA-N
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Description

4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- is a heterocyclic compound that features a thieno[3,4-c]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of azides followed by acid-catalyzed cycloreversion . The reaction conditions often include the use of solvents like dichloromethane and methanol, and the reactions are typically carried out at low temperatures to ensure the stability of intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)- is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications in organic electronics and as a potential therapeutic agent.

Properties

Molecular Formula

C16H23NO2S

Molecular Weight

293.4 g/mol

IUPAC Name

5-(3,7-dimethyloctyl)thieno[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C16H23NO2S/c1-11(2)5-4-6-12(3)7-8-17-15(18)13-9-20-10-14(13)16(17)19/h9-12H,4-8H2,1-3H3

InChI Key

DCAZZGIMGXRAFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCN1C(=O)C2=CSC=C2C1=O

Origin of Product

United States

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